Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate
Overview
Description
Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate: is a chemical compound with the molecular formula C14H23NO6. It is commonly used in organic synthesis and has applications in various scientific research fields. The compound is characterized by its tert-butoxycarbonyl (Boc) protecting groups, which are often used to protect amine functionalities during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate typically involves the reaction of methyl acrylate with a bis(tert-butoxycarbonyl)amine. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in batch reactors, where the reaction parameters such as temperature, pressure, and reaction time are carefully monitored .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl compounds, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Employed in the synthesis of peptides and proteins, where the Boc group protects amine functionalities during the synthesis process.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate involves the reactivity of its functional groups. The Boc-protected amine can be deprotected under acidic conditions to reveal the free amine, which can then participate in various chemical reactions. The ester group can also undergo hydrolysis to form the corresponding carboxylic acid .
Comparison with Similar Compounds
- Methyl 2-(bis(tert-butoxycarbonyl)amino)acrylate
- 2-Di(tert-butoxycarbonyl)aminopropenoic acid methyl ester
- N,N-bis(t-butyloxycarbonyl)-dehydroalanine methyl ester
- 2-(Di-tert-butoxycarbonylamino)-acrylic acid methyl ester
Uniqueness: Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate is unique due to its dual Boc-protected amine groups, which provide stability and protection during synthetic processes. This makes it particularly valuable in the synthesis of complex organic molecules and peptides .
Properties
IUPAC Name |
methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO6/c1-9(10(16)19-8)15(11(17)20-13(2,3)4)12(18)21-14(5,6)7/h1H2,2-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHKWMJJDXMJHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C(=C)C(=O)OC)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201338-62-7 | |
Record name | methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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